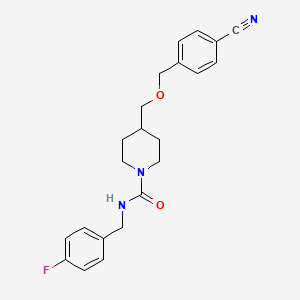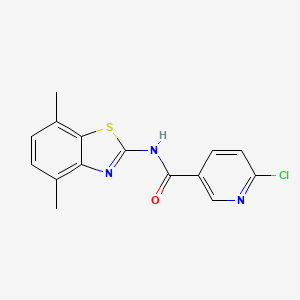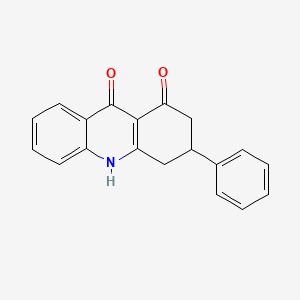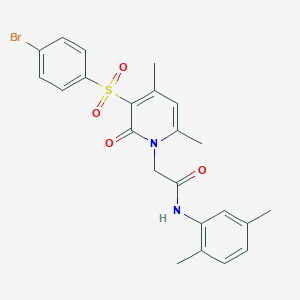![molecular formula C7H4BrClN2O B2640037 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 297757-11-0](/img/structure/B2640037.png)
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a chemical compound with the molecular formula C7H5BrN2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Molecular Structure Analysis
The molecular structure of “5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is based on the 1H-pyrrolo[2,3-b]pyridine scaffold . The molecule has a bromine atom at the 5-position and a chlorine atom at the 6-position .Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitor
This compound has been used in the synthesis of derivatives that have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFR a significant target for cancer therapy . One derivative, compound 4h, exhibited potent FGFR inhibitory activity and inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Inhibition of Cell Migration and Invasion
In addition to its anti-proliferative effects, compound 4h, a derivative of “5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one”, also significantly inhibited the migration and invasion of 4T1 cells . This suggests potential applications in preventing metastasis in cancer treatment .
Protein Kinase Inhibitors
“5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is used as a synthetic intermediate in the production of azaindole-based protein kinase inhibitors . Protein kinases play a crucial role in cell signaling, and their dysregulation is often associated with diseases such as cancer .
Anti-Markovnikov Alkene Hydromethylation
While not directly related to “5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one”, research on similar pyrrolopyridine compounds has led to the development of a protocol for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation in organic synthesis .
Synthesis of Bioactive Molecules
The unique structure of “5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” makes it a useful building block in the synthesis of bioactive molecules . Its bromo and chloro substituents can undergo various reactions to introduce new functional groups .
Drug Discovery and Development
Given its role in the synthesis of FGFR inhibitors and protein kinase inhibitors, “5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a valuable compound in drug discovery and development . Its derivatives could potentially be developed into new therapeutic agents .
Future Directions
The future directions for research on “5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” and its derivatives could involve further exploration of their inhibitory activities against FGFR1, 2, and 3 . This could potentially lead to the development of new therapeutic strategies for various types of tumors .
properties
IUPAC Name |
5-bromo-6-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-4-1-3-2-5(12)10-7(3)11-6(4)9/h1H,2H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKAFYYNUFCZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(N=C2NC1=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2639957.png)
![4-[2-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2639958.png)




![1-methyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one](/img/structure/B2639965.png)
![Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate](/img/structure/B2639966.png)

![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2639973.png)

![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639976.png)
![Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2639977.png)